9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
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Overview
Description
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with a molecular formula of C19H19N2O It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate typically involves multiple steps, starting with the base structure of carbazole. The process may include:
Functionalization: Introduction of methoxy and methyl groups at specific positions on the carbazole ring.
Formation of the Pyrido-carbazole Structure: Cyclization reactions to form the pyrido-carbazole core.
Quaternization: Conversion of the nitrogen atom in the pyrido-carbazole structure to a quaternary ammonium ion.
Acetylation: Introduction of the acetate group to form the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate is studied for its potential biological activities. It may be used in assays to investigate its effects on cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic properties. It may be used in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide: This compound is structurally similar but contains an iodide instead of an acetate group.
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazole: This compound lacks the quaternary ammonium ion present in the acetate variant.
Uniqueness: 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate is unique due to its quaternary ammonium ion, which imparts distinct chemical and biological properties compared to its iodide and non-ionic counterparts. This ionization enhances its solubility in water and its ability to interact with biological targets.
Properties
CAS No. |
98510-80-6 |
---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;acetate |
InChI |
InChI=1S/C19H18N2O.C2H4O2/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;1-2(3)4/h5-10H,1-4H3;1H3,(H,3,4) |
InChI Key |
YNZAJSGICHACDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC3=C2C=C(C=C3)OC)N(C4=C1C=[N+](C=C4)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.CC(=O)[O-] |
Key on ui other cas no. |
98510-80-6 |
Pictograms |
Irritant |
Related CAS |
70173-20-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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